molecular formula C16H23BN2O4 B13918359 6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B13918359
M. Wt: 318.2 g/mol
InChI Key: AZQRABVIIOPYML-UHFFFAOYSA-N
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Description

6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is an organic compound that features both boronic ester and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the formation of the boronic ester group and the indazole ring. One common method involves the reaction of 2-methyl-5-bromo-6-(methoxymethoxy)indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Potential use in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole depends on its application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is unique due to the presence of both the indazole ring and the boronic ester group, which allows for diverse reactivity and applications in various fields .

Properties

Molecular Formula

C16H23BN2O4

Molecular Weight

318.2 g/mol

IUPAC Name

6-(methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)12-7-11-9-19(5)18-13(11)8-14(12)21-10-20-6/h7-9H,10H2,1-6H3

InChI Key

AZQRABVIIOPYML-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2OCOC)C

Origin of Product

United States

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